Enzymatic Chiral Resolution Efficiency
The D-enantiomer can be obtained with high optical purity via enzymatic resolution. Using penicillin G acylase (PGA) to hydrolyze N-phenylacetylated DL-homoserine lactone, the enzyme selectively converts the L-enantiomer, leaving the desired D-enantiomer unreacted. This process demonstrates an enantiomeric excess (ee) of 98% for the D-homoserine derivative .
| Evidence Dimension | Enantiomeric excess (ee) of D-enantiomer |
|---|---|
| Target Compound Data | 98% ee |
| Comparator Or Baseline | L-enantiomer (selectively hydrolyzed) |
| Quantified Difference | N/A |
| Conditions | Enzymatic resolution with penicillin G acylase (PGA) in toluene at 40°C |
Why This Matters
High enantiomeric purity is non-negotiable for chiral building blocks, as even minor contamination with the L-enantiomer can produce confounding biological results or lead to the synthesis of inactive diastereomers.
